2,4-Dinitrophenyl acetate

Overview

Description

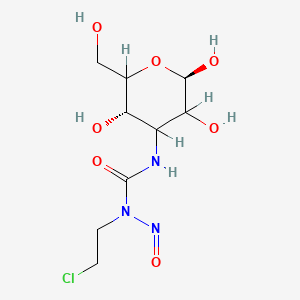

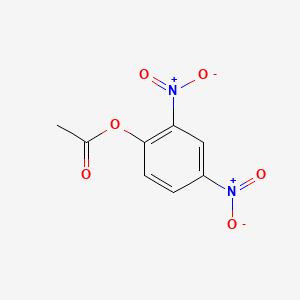

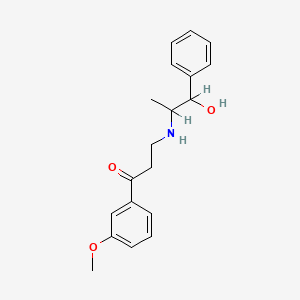

2,4-Dinitrophenyl acetate is an organic compound with the molecular formula C8H6N2O6. It is characterized by a phenyl ring substituted with two nitro groups at positions 2 and 4, and an acetate group attached to the phenolic oxygen atom. This compound appears as a pale-yellow to yellow-brown solid and has a molecular weight of 226.15 g/mol .

Mechanism of Action

Target of Action

The primary target of 2,4-Dinitrophenyl acetate is the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the biochemical processes of this bacterium.

Mode of Action

This compound is a toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . It acts as a metabolic stimulant .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway, a process that generates ATP, the energy currency of the cell . By uncoupling this process, 2,4-Dinitrophenol acetate disrupts the normal energy production in the cell, leading to increased heat production and metabolic rate .

Pharmacokinetics

Studies have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The distribution of the compound to tissues is limited .

Result of Action

The action of this compound leads to an increase in metabolic rate and heat production at the cellular level . This can lead to weight loss, which is why the compound was used as a weight loss agent in the early 1930s . Due to severe toxicities associated with the compound, it was quickly banned by the fda .

Biochemical Analysis

Biochemical Properties

2,4-Dinitrophenyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases and hydrolases. These enzymes catalyze the hydrolysis of this compound, resulting in the formation of 2,4-dinitrophenol and acetic acid . The interaction between this compound and these enzymes is crucial for understanding the enzyme’s specificity and catalytic efficiency. The compound’s ability to act as a substrate makes it a valuable tool in studying enzyme kinetics and mechanisms.

Cellular Effects

This compound influences various cellular processes, particularly those related to energy metabolism. By acting as a protonophore, it disrupts the proton gradient across mitochondrial membranes, leading to uncoupling of oxidative phosphorylation . This results in increased heat production and a higher metabolic rate. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is profound, as it can lead to altered cellular functions and energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting specific enzymes. The compound’s interaction with esterases and hydrolases involves nucleophilic attack on the carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to release 2,4-dinitrophenol and acetic acid. The inhibition or activation of enzymes by this compound can result in significant changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness as a substrate for enzyme reactions . Long-term exposure to the compound can also result in changes in cellular function, including alterations in energy metabolism and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate metabolic activity and increase energy expenditure. At high doses, it can lead to toxic effects, including hyperthermia and metabolic disturbances . The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in research.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production and utilization. The compound interacts with enzymes involved in oxidative phosphorylation, leading to the uncoupling of this process and increased heat production . This interaction affects metabolic flux and can result in changes in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross biological membranes due to its lipophilic nature, allowing it to accumulate in specific cellular compartments . Transporters and binding proteins may also play a role in its distribution, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in mitochondria, where it exerts its effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, affecting its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitrophenyl acetate can be synthesized through the esterification of 2,4-dinitrophenol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed to yield 2,4-dinitrophenol and acetic acid.

Reduction: The nitro groups can be reduced to amino groups under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base.

Hydrolysis: Typically carried out in acidic or basic aqueous solutions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Major Products Formed

Hydrolysis: 2,4-Dinitrophenol and acetic acid.

Reduction: 2,4-Diaminophenyl acetate.

Scientific Research Applications

2,4-Dinitrophenyl acetate is widely used in scientific research due to its reactivity and ability to form derivatives. Some key applications include:

Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds through the formation of 2,4-dinitrophenylhydrazones.

Biochemistry: Employed in studies of enzyme kinetics and mechanisms, particularly in the hydrolysis of esters.

Pharmaceutical Research: Utilized in the synthesis of various pharmaceutical intermediates and active compounds.

Material Science: Used in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

2,4-Dinitrophenylhydrazine: Used for similar analytical purposes but forms hydrazones directly with carbonyl compounds.

2,4-Dinitrophenol: Shares the dinitrophenyl moiety but lacks the acetate group, making it more reactive in certain contexts.

Uniqueness

2,4-Dinitrophenyl acetate is unique due to its ester functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable reagent in both synthetic and analytical chemistry.

Properties

IUPAC Name |

(2,4-dinitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMLJWCAUSWULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063372 | |

| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Acros Organics MSDS] | |

| Record name | 2,4-Dinitrophenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4232-27-3 | |

| Record name | Phenol, 2,4-dinitro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4232-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROPHENYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dinitro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/917I71M979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the general mechanism of DNPA hydrolysis?

A1: DNPA hydrolysis typically proceeds through a nucleophilic attack on the carbonyl carbon of the acetate group. This attack can be facilitated by various nucleophiles, including hydroxide ions, amines, and catalytic species like imidazoles. [, , , , , , ]

Q2: How does imidazole catalyze DNPA hydrolysis?

A2: Imidazole acts as a nucleophilic catalyst by attacking the carbonyl carbon of DNPA, forming an N-acetylimidazole intermediate. This intermediate is rapidly hydrolyzed in water, regenerating the imidazole catalyst and yielding 2,4-dinitrophenol and acetic acid as products. [, , , , , ]

Q3: Can metal hydroxides promote DNPA hydrolysis?

A3: Yes, both exchange-labile and non-labile metal-hydroxide species can effectively promote DNPA hydrolysis. This process follows a shallow Bronsted slope, suggesting a mechanism where metal hydroxides act as nucleophiles. []

Q4: Do polymers containing imidazole groups exhibit catalytic activity towards DNPA hydrolysis?

A4: Yes, polymers such as polyallylamine (PAA) [] and poly(carbylhistidine) [] demonstrate significant catalytic activity in DNPA hydrolysis. The imidazole groups within these polymers function similarly to free imidazole, acting as nucleophiles in the reaction mechanism.

Q5: What factors influence the rate of DNPA hydrolysis?

A5: Several factors impact the DNPA hydrolysis rate, including:

- pH: Hydrolysis is generally base-catalyzed, with faster rates observed at higher pH values. [, , ]

- Nucleophile: Stronger nucleophiles accelerate the reaction. [, , ]

- Leaving group: A better leaving group (like 2,4-dinitrophenolate) increases the reaction rate. [, ]

- Solvent: The solvent can significantly influence the rate by affecting the solvation of reactants and the transition state. [, , , ]

- Catalyst: Presence of catalysts like imidazoles, metal hydroxides, or specific polymers can dramatically enhance the hydrolysis rate. [, , , , , , , ]

Q6: How is the hydrolysis of DNPA related to enzymatic hydrolysis?

A6: The imidazole-catalyzed hydrolysis of DNPA serves as a simple model for understanding aspects of enzymatic hydrolysis. Similarities exist in the catalytic mechanism, where imidazole mimics the action of histidine residues in the active site of enzymes like chymotrypsin. [, ]

Q7: What is the molecular formula and weight of DNPA?

A7: The molecular formula of DNPA is C8H6N2O6, and its molecular weight is 242.14 g/mol.

Q8: What spectroscopic techniques are commonly used to study DNPA and its reactions?

A8: UV-Vis spectroscopy is widely employed to monitor DNPA hydrolysis and related reactions. The appearance of the 2,4-dinitrophenolate ion, a product of hydrolysis, can be monitored at specific wavelengths. [, , , ] Other techniques like NMR spectroscopy can provide structural information about DNPA and its reaction intermediates. [, ]

Q9: How is DNPA typically quantified in reaction mixtures?

A9: The formation of the 2,4-dinitrophenolate ion, which absorbs strongly in the UV-Vis region, is commonly used to quantify DNPA consumption during reactions. This allows for the determination of reaction rates and kinetic parameters. [, , ]

Q10: What are the limitations of using DNPA as a model substrate?

A11: While DNPA offers a convenient model for studying nucleophilic catalysis, it's essential to recognize its limitations. The specific structural features of DNPA, particularly the highly activated nature of the carbonyl group due to the presence of the 2,4-dinitrophenyl group, may not fully represent the reactivity of other esters or those encountered in biological systems. Therefore, extrapolating findings from DNPA-based models to other systems should be done cautiously. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)

![7-Cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1203028.png)

![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)